molecular formula C8H16ClNO3 B1441183 Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride CAS No. 1220037-21-7

Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride

Cat. No.: B1441183
CAS No.: 1220037-21-7
M. Wt: 209.67 g/mol
InChI Key: QCNDDLDOFABVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring and a propanoate ester group.

Preparation Methods

The synthesis of Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride typically involves the reaction of 3-pyrrolidinol with methyl acrylate under specific conditions to form the ester linkage. The hydrochloride salt is then formed by treating the ester with hydrochloric acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and ester group play crucial roles in its binding affinity and reactivity with biological molecules. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride can be compared with other similar compounds such as:

    Methyl 3-(pyrrolidin-3-yloxy)propanoate: Similar in structure but without the hydrochloride salt.

    Ethyl 3-(3-pyrrolidinyloxy)propanoate: An ethyl ester analog.

    Methyl 3-(3-pyrrolidinyloxy)butanoate: A butanoate analog with a longer carbon chain

Properties

IUPAC Name

methyl 3-pyrrolidin-3-yloxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-8(10)3-5-12-7-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNDDLDOFABVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride
Reactant of Route 5
Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.